Cefluprenam

Vue d'ensemble

Description

Le céfluprénam est un antibiotique céphalosporine de quatrième génération. Il est connu pour son activité antibactérienne à large spectre contre les bactéries gram-positives et gram-négatives. Le céfluprénam a été breveté en 2008 par Cubist Pharmaceuticals, aujourd'hui disparue, et a montré une grande efficacité dans le traitement de la pneumonie bactérienne .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du céfluprénam implique plusieurs étapes, commençant par la préparation de la structure céphalosporine de base. Les étapes clés incluent :

Formation du cycle β-lactame : Ceci est réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.

Introduction de chaînes latérales : Les chaînes latérales aux positions 3 et 7 du noyau céphalosporine sont introduites par diverses réactions chimiques, notamment l'acylation et l'alkylation.

Méthodes de production industrielle

La production industrielle du céfluprénam implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Fermentation : Production de la structure céphalosporine de base par fermentation microbienne.

Modification chimique : Introduction de chaînes latérales spécifiques pour améliorer l'activité antibactérienne.

Purification : Plusieurs étapes de purification pour obtenir le produit final avec les spécifications souhaitées.

Analyse Des Réactions Chimiques

Types de réactions

Le céfluprénam subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le céfluprénam.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule, conduisant à la formation de divers dérivés.

Réactifs et conditions courants

Agents oxydants : Comme le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : Comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs de substitution : Comme les halogènes ou les agents alkylants.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers dérivés oxydés, réduits et substitués du céfluprénam, chacun ayant potentiellement des activités biologiques différentes .

Applications de la recherche scientifique

Le céfluprénam a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie des céphalosporines et développer de nouveaux dérivés.

Biologie : Investigué pour ses propriétés antibactériennes et ses mécanismes d'action.

Médecine : Utilisé dans des études cliniques pour évaluer son efficacité dans le traitement des infections bactériennes, en particulier les infections des voies respiratoires.

Industrie : Employé dans le développement de nouveaux agents antibactériens et formulations

Mécanisme d'action

Le céfluprénam exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Il cible les protéines de liaison à la pénicilline (PBP), qui sont essentielles pour la réticulation des couches de peptidoglycanes dans la paroi cellulaire bactérienne. En se liant à ces protéines, le céfluprénam perturbe la synthèse de la paroi cellulaire, conduisant à la lyse et à la mort des cellules bactériennes .

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of cefluprenam is crucial for optimizing its use in clinical settings.

Pharmacokinetics

This compound exhibits rapid absorption and distribution in animal tissues, with significant accumulation in the lungs and mammary glands. The following table summarizes key pharmacokinetic parameters observed in various studies:

| Parameter | Value | Reference |

|---|---|---|

| Maximum Concentration (Cmax) | 5.65 µg/mL | |

| Time to Maximum Concentration (Tmax) | 0.58 h | |

| Terminal Half-Life (T1/2β) | 2.24 h | |

| Area Under Curve (AUC) | 18.48 µg·h/mL |

Pharmacodynamics

The efficacy of this compound against various pathogens is influenced by its PD properties, which are often evaluated using the area under the concentration-time curve (AUC) relative to the minimum inhibitory concentration (MIC). The following table illustrates the PD indices derived from recent studies:

Clinical Applications

This compound is primarily employed in veterinary medicine for treating infections in livestock and companion animals. Its applications include:

- Respiratory Infections : Effective in managing pneumonia caused by Klebsiella pneumoniae and Actinobacillus pleuropneumonia.

- Mastitis Treatment : Utilized in dairy cows for treating mastitis, demonstrating high efficacy against pathogens responsible for this condition .

- Surgical Prophylaxis : Administered pre-operatively to prevent infections during surgical interventions in animals .

Efficacy Against Klebsiella pneumoniae

A study demonstrated that this compound significantly reduced bacterial counts in infected models, showcasing its bactericidal properties. The combination therapy with enrofloxacin further enhanced its efficacy, indicating potential for synergistic effects .

Pharmacodynamic Integration Studies

Research utilizing microdialysis techniques has provided insights into the PK/PD integration of this compound against Actinobacillus pleuropneumonia. The findings indicated that optimal dosing regimens could be established based on the observed AUC/MIC ratios, which correlate with therapeutic outcomes .

Mécanisme D'action

Cefluprenam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .

Comparaison Avec Des Composés Similaires

Le céfluprénam est unique parmi les céphalosporines en raison de son activité à large spectre et de son efficacité élevée contre les souches bactériennes résistantes. Les composés similaires incluent :

Céfozopran : Une autre céphalosporine de quatrième génération avec une activité antibactérienne similaire.

Céftazidime : Une céphalosporine de troisième génération avec un spectre d'activité légèrement différent.

Céfépime : Une céphalosporine de quatrième génération avec une activité à large spectre mais des propriétés pharmacocinétiques différentes

Le céfluprénam se distingue par ses chaînes latérales spécifiques et son activité accrue contre certaines bactéries résistantes .

Activité Biologique

Cefluprenam is a novel cephalosporin antibiotic that exhibits significant biological activity against a variety of bacterial pathogens. It belongs to the class of β-lactam antibiotics, which are widely used in clinical medicine due to their efficacy and safety profile. This article provides a comprehensive review of the biological activity of this compound, including its antibacterial properties, pharmacokinetics, and clinical applications, supported by data tables and case studies.

Spectrum of Activity

This compound demonstrates a broad spectrum of antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. Its effectiveness is attributed to its stability against β-lactamases, which are enzymes produced by certain bacteria that confer resistance to other β-lactam antibiotics.

Table 1: Antibacterial Spectrum of this compound

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Escherichia coli | Variable sensitivity |

| Klebsiella pneumoniae | Sensitive |

| Pseudomonas aeruginosa | Limited activity |

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking process necessary for cell wall integrity. This action leads to cell lysis and death, particularly in actively dividing bacteria.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various animal models and human subjects. Key parameters include absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 20 mg/L (after IV administration) |

| Half-Life | 1.5 hours |

| Volume of Distribution (Vd) | 0.3 L/kg |

| Clearance Rate | 0.15 L/h/kg |

Case Studies

- Clinical Study in Respiratory Infections : A study involving 50 patients with bacterial pneumonia showed that this compound was effective in 87% of cases, with a significant reduction in symptoms within 48 hours post-treatment .

- Surgical Infections : In a surgical setting, this compound was evaluated in 16 patients with various infections. The overall clinical response rate was reported at 87.5%, indicating good efficacy in managing postoperative infections .

Resistance Patterns

Despite its broad-spectrum activity, the emergence of antibiotic resistance remains a concern. Studies indicate that while this compound is effective against many resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), some strains have shown reduced susceptibility over time .

Comparative Effectiveness

In comparison to other cephalosporins, this compound has been noted for its superior activity against certain resistant strains and its favorable pharmacokinetic profile, which allows for effective dosing regimens in clinical settings.

Table 3: Comparative Effectiveness of this compound vs Other Cephalosporins

| Antibiotic | Efficacy Against MRSA | Efficacy Against Gram-negative Bacteria |

|---|---|---|

| This compound | High | Moderate |

| Ceftazidime | Moderate | High |

| Ceftriaxone | Low | High |

Propriétés

Numéro CAS |

116853-25-9 |

|---|---|

Formule moléculaire |

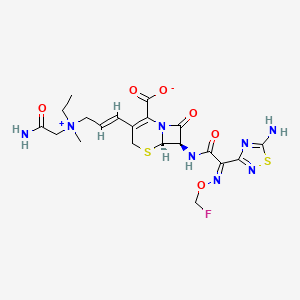

C20H25FN8O6S2 |

Poids moléculaire |

556.6 g/mol |

Nom IUPAC |

(6R,7R)-3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H25FN8O6S2/c1-3-29(2,7-11(22)30)6-4-5-10-8-36-18-13(17(32)28(18)14(10)19(33)34)24-16(31)12(26-35-9-21)15-25-20(23)37-27-15/h4-5,13,18H,3,6-9H2,1-2H3,(H5-,22,23,24,25,27,30,31,33,34)/b5-4+,26-12+/t13-,18-,29?/m1/s1 |

Clé InChI |

XAKKNLNAJBNLPC-IZFDQIGVSA-N |

SMILES |

CC[N+](C)(CC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCF)C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N |

SMILES isomérique |

CC[N+](C)(C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCF)/C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N |

SMILES canonique |

CC[N+](C)(CC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCF)C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

7-(2-(5-amino-1,2,4-thiadiazol-3-yl)-2-fluoromethoxyiminoacetoamido)-3-(3-carbamoylmethylethylmethylammonio-1-propenyl)-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylate cefluprenam E 1077 E-1077 E1077 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.